molecular formula C13H19NO2 B14623395 Acetamide, N-[2-(pentyloxy)phenyl]- CAS No. 55792-54-6

Acetamide, N-[2-(pentyloxy)phenyl]-

Cat. No.: B14623395
CAS No.: 55792-54-6
M. Wt: 221.29 g/mol
InChI Key: ZQRDWUAMUJOAHJ-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(pentyloxy)phenyl]-: is an organic compound with the molecular formula C13H19NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(pentyloxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(pentyloxy)phenyl]- typically involves the reaction of 2-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-(pentyloxy)aniline+acetic anhydrideAcetamide, N-[2-(pentyloxy)phenyl]-+acetic acid\text{2-(pentyloxy)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[2-(pentyloxy)phenyl]-} + \text{acetic acid} 2-(pentyloxy)aniline+acetic anhydride→Acetamide, N-[2-(pentyloxy)phenyl]-+acetic acid

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[2-(pentyloxy)phenyl]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-[2-(pentyloxy)phenyl]- can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: N-oxides of Acetamide, N-[2-(pentyloxy)phenyl]-.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Acetamide, N-[2-(pentyloxy)phenyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its amide functional group.

Industry: In the industrial sector, Acetamide, N-[2-(pentyloxy)phenyl]- is used in the production of polymers and resins. It also finds applications in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pentyloxy group can interact with hydrophobic pockets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    Acetanilide: Similar structure but lacks the pentyloxy group.

    N-Phenylacetamide: Similar structure but lacks the pentyloxy group.

    N-(2-Phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of pentyloxy.

Uniqueness: Acetamide, N-[2-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions in biological systems.

Properties

CAS No.

55792-54-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(2-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-3-4-7-10-16-13-9-6-5-8-12(13)14-11(2)15/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15)

InChI Key

ZQRDWUAMUJOAHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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